Einecs 299-159-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

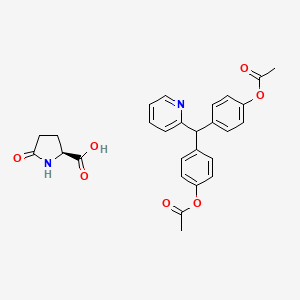

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93857-27-3 |

|---|---|

Molecular Formula |

C27H26N2O7 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H19NO4.C5H7NO3/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25;7-4-2-1-3(6-4)5(8)9/h3-14,22H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

MQNSNCRRGATDDF-HVDRVSQOSA-N |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Einecs 299-159-9 (2-Amino-5-chlorobenzotrifluoride) for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and laboratory applications of Einecs 299-159-9, chemically known as 2-Amino-5-chlorobenzotrifluoride. This compound, also identified by CAS Number 445-03-4, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its trifluoromethyl and chloro-substituted aniline structure makes it a valuable building block in medicinal chemistry and materials science.[3]

Core Chemical and Physical Properties

2-Amino-5-chlorobenzotrifluoride is a colorless to light yellow liquid under standard conditions. It is sparingly soluble in water but soluble in common organic solvents.[1] The compound is stable at room temperature in closed containers under normal storage and handling conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.386 g/mL at 25 °C | [3][4] |

| Melting Point | 8.8 °C | [4] |

| Boiling Point | 66-67 °C at 3 mmHg | [4][5] |

| Flash Point | 77 °C | |

| Refractive Index | 1.5059-1.5079 | |

| Vapor Pressure | 0.0145 mmHg at 25°C | [4] |

| Storage Temperature | 0-6°C | [4] |

Safety and Handling

2-Amino-5-chlorobenzotrifluoride is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Experimental Protocols: Synthesis of 2-Amino-5-chlorobenzotrifluoride

Several methods for the synthesis of 2-Amino-5-chlorobenzotrifluoride have been reported. Below are two common laboratory-scale procedures.

Method 1: Chlorination of o-Aminobenzotrifluoride

This method involves the direct chlorination of o-aminobenzotrifluoride using hydrogen peroxide and hydrochloric acid.

Materials:

-

o-Aminobenzotrifluoride

-

37% Hydrochloric acid

-

35% Hydrogen peroxide

-

50% Sodium hydroxide solution

-

Methylene chloride

-

Anhydrous hydrogen chloride

Procedure:

-

Prepare an aqueous solution of o-aminobenzotrifluoride hydrochloride by adding o-aminobenzotrifluoride (1 mole) to 37% hydrochloric acid (10.8 moles) at a temperature between 24°C and 36°C.

-

Add 35% hydrogen peroxide (1.18 moles) dropwise over 30 minutes. The temperature will exothermically rise to approximately 81°C.

-

Maintain the reaction mixture at 70-80°C for an additional 30 minutes.

-

Neutralize the acidic solution with a 50% sodium hydroxide solution to a pH of 10.

-

Perform steam distillation to recover the organic product.

-

The organic layer is then subjected to vacuum distillation to separate the unreacted o-aminobenzotrifluoride from the desired product, 2-amino-5-chlorobenzotrifluoride.

Method 2: Reduction of 2-Nitro-5-chlorobenzotrifluoride

This method involves the hydrogenation of 2-nitro-5-chlorobenzotrifluoride using a catalyst.

Materials:

-

2-Nitro-5-chlorobenzotrifluoride

-

Alcohol solvent (e.g., methanol, isopropanol)

-

Modified Raney nickel catalyst (doped with Molybdenum)

-

Hydrogen gas

Procedure:

-

In a closed pressure-resistant vessel, add 2-nitro-5-chlorobenzotrifluoride and the alcohol solvent.

-

Add the modified Raney nickel catalyst.

-

Introduce hydrogen gas until the pressure reaches 0.5-1.5 MPa.

-

Heat the reaction mixture to a temperature of 80-120°C.

-

Maintain the reaction under these conditions until hydrogen absorption ceases.

-

Cool the reaction solution to room temperature and filter to remove the catalyst.

-

The filtrate is then subjected to distillation to recover the solvent and purify the 2-amino-5-chlorobenzotrifluoride by vacuum distillation.

Applications in Synthesis

2-Amino-5-chlorobenzotrifluoride is a versatile intermediate for the synthesis of more complex molecules. Its amino group can be readily diazotized and substituted, while the aromatic ring can undergo further electrophilic substitution. It is a key building block for certain fungicides, herbicides, and pharmaceutical compounds.[1]

Visualizations

Caption: Synthetic routes to 2-Amino-5-chlorobenzotrifluoride.

Caption: Role as a chemical intermediate.

References

- 1. 2-Amino-5-chlorobenzotrifluoride | 445-03-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride | lookchem [lookchem.com]

- 4. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]

The Role of Acrylamide in Molecular Biology Research: A Technical Guide

Acrylamide is a cornerstone reagent in molecular biology, primarily utilized for the creation of polyacrylamide gels for electrophoresis. This technique, known as polyacrylamide gel electrophoresis (PAGE), is a fundamental method for the separation of biological macromolecules, namely proteins and nucleic acids, based on their size and charge. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, applications, and methodologies involving acrylamide in the laboratory.

Core Principles of Polyacrylamide Gel Electrophoresis

Polyacrylamide gels are formed by the polymerization of acrylamide monomers into long chains, which are then cross-linked by N,N'-methylene-bis-acrylamide (bis-acrylamide).[1] This polymerization is a free-radical-initiated reaction, typically catalyzed by the addition of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). TEMED accelerates the rate of free radical formation from APS, which in turn initiates the polymerization of acrylamide.[1] The resulting gel is a porous matrix, and the size of the pores can be controlled by adjusting the concentration of acrylamide and the ratio of acrylamide to bis-acrylamide.[2] Lower concentrations of acrylamide produce larger pores, which are suitable for separating large molecules, while higher concentrations create smaller pores for the resolution of smaller molecules.[3]

There are two main types of PAGE:

-

Denaturing PAGE (SDS-PAGE): This is the most common method for separating proteins. Sodium dodecyl sulfate (SDS) is an anionic detergent that denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.[4] This ensures that the separation is based almost exclusively on the polypeptide's molecular weight.[5]

-

Native PAGE: In this method, proteins are not denatured and their native structure and charge are preserved. This allows for the separation of proteins based on a combination of their size, shape, and intrinsic charge, and is useful for studying protein complexes and enzymatic activity.[6]

Quantitative Data for Polyacrylamide Gel Preparation

The concentration of acrylamide is a critical parameter that determines the resolution of the gel for molecules of different sizes. The following tables provide recommended acrylamide concentrations for the separation of proteins and nucleic acids.

Table 1: Recommended Acrylamide Concentrations for Protein Separation in SDS-PAGE

| Acrylamide Concentration (%) | Linear Range of Separation (kDa) |

| 5.0 | 57–212 |

| 7.5 | 36–94 |

| 10.0 | 16–68 |

| 12.0 | 10-70 |

| 15.0 | 12–43 |

| 20.0 | 4-40 |

Data sourced from multiple references providing overlapping ranges.[3][7]

Table 2: Recommended Acrylamide Concentrations for Nucleic Acid Separation

| Acrylamide Concentration (%) | Optimal Resolution Range (base pairs) |

| 3.5 | 1,000–2,000 |

| 5.0 | 80–500 |

| 8.0 | 60–400 |

| 12.0 | 40–200 |

| 15.0 | 25–150 |

| 20.0 | 6–100 |

Data for denaturing and native polyacrylamide gels.[8]

Experimental Protocols

Detailed methodologies for key experiments utilizing acrylamide are provided below. Note that acrylamide is a neurotoxin and should be handled with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.[8]

Protocol 1: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol outlines the preparation of a standard SDS-polyacrylamide gel and the subsequent electrophoresis of protein samples.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (e.g., 37.5:1 ratio)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Isopropanol or water-saturated butanol

-

Electrophoresis running buffer (e.g., Tris-Glycine-SDS)

-

Protein samples in sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

-

Molecular weight markers

Procedure:

-

Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus.

-

Prepare Resolving Gel Solution: In a small beaker, mix the appropriate volumes of deionized water, 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS according to the desired gel percentage (refer to a recipe table).[9]

-

Initiate Polymerization of Resolving Gel: Just before pouring, add the freshly prepared 10% APS and TEMED to the resolving gel solution and swirl gently to mix.

-

Pour Resolving Gel: Immediately pour the resolving gel solution between the glass plates to the desired height. Overlay the gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface and prevent inhibition of polymerization by oxygen.[10]

-

Allow Polymerization: Let the resolving gel polymerize for 20-30 minutes at room temperature.[11]

-

Prepare Stacking Gel Solution: In a separate beaker, mix deionized water, 30% acrylamide/bis-acrylamide solution, 0.5 M Tris-HCl (pH 6.8), and 10% SDS to prepare the stacking gel solution.[9]

-

Pour Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Add APS and TEMED to the stacking gel solution, mix, and immediately pour it on top of the resolving gel. Insert the comb to create the sample wells.

-

Allow Stacking Gel to Polymerize: Let the stacking gel polymerize for 20-30 minutes.

-

Prepare for Electrophoresis: Once the stacking gel is set, carefully remove the comb. Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with running buffer.

-

Load Samples: Load the prepared protein samples and molecular weight markers into the wells.[5]

-

Run Electrophoresis: Connect the electrophoresis apparatus to a power supply and run the gel at a constant voltage (e.g., 180V) until the dye front reaches the bottom of the gel.[2]

Protocol 2: Western Blotting

Following SDS-PAGE, proteins can be transferred to a membrane for immunodetection.

Materials:

-

SDS-PAGE gel with separated proteins

-

Transfer buffer (e.g., Tris-Glycine with methanol)

-

Nitrocellulose or PVDF membrane

-

Filter paper

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Wash buffer (e.g., TBST: Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Equilibrate Gel and Membrane: After electrophoresis, soak the gel, membrane, and filter papers in transfer buffer.

-

Assemble Transfer Sandwich: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

-

Electrotransfer: Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., wet or semi-dry transfer).

-

Block Membrane: After transfer, block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]

-

Wash: Wash the membrane three times for 5-10 minutes each with wash buffer.[10]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

-

Wash: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[2]

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways related to the use and effects of acrylamide.

References

- 1. Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novateinbio.com [novateinbio.com]

- 3. Protein analysis SDS PAGE [qiagen.com]

- 4. Steps in Nucleic Acid Gel Electrophoresis | Thermo Fisher Scientific - HU [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. How to choose an acrylamide gel concentration for western blot [hellobio.com]

- 8. idtdna.com [idtdna.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Investigating the Association of Acrylamide with Neurotoxicity: Insights from RNA-Seq and Adverse Outcome Pathways – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - GT [thermofisher.com]

A Technical Guide to the Mechanism of Acrylamide Polymerization for Gel Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacrylamide gels are a cornerstone of molecular biology and biochemistry, primarily utilized in gel electrophoresis for the separation of proteins and nucleic acids. The formation of this gel is a result of a vinyl addition polymerization of acrylamide and a cross-linking agent, typically N,N'-methylene-bis-acrylamide (bis-acrylamide). This process, initiated by a free-radical generating system, results in a porous and inert matrix, ideal for molecular sieving. Understanding the underlying chemical mechanism, kinetics, and the factors influencing polymerization is critical for achieving reproducible and high-resolution separations. This guide provides an in-depth exploration of the core polymerization mechanism, a summary of quantitative parameters, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Acrylamide Polymerization

The creation of a polyacrylamide gel is a chain-reaction polymerization that can be broken down into three fundamental stages: initiation, propagation, and termination. The reaction involves the copolymerization of acrylamide monomers into long polymer chains, which are then cross-linked by bis-acrylamide to form a three-dimensional matrix.[1][2]

Key Chemical Components

-

Acrylamide (Monomer): The primary building block of the polymer chains. When polymerized, it forms linear polyacrylamide.

-

N,N'-methylene-bis-acrylamide (Bis-acrylamide): The cross-linking agent. Bis-acrylamide has two acrylamide moieties, allowing it to form bridges between linear polyacrylamide chains, which is essential for creating the gel's porous network structure.[3][4]

-

Ammonium Persulfate (APS): The initiator of the polymerization. In aqueous solution, APS spontaneously decomposes to generate highly reactive sulfate free radicals (SO₄⁻•).[4][5]

-

N,N,N',N'-tetramethylethylenediamine (TEMED): The catalyst for the reaction. TEMED accelerates the rate of free radical formation from APS, thereby speeding up the polymerization process.[1][6] The presence of TEMED is crucial for the polymerization to occur at a practical rate at room temperature.[7]

The Three Stages of Polymerization

a) Initiation: The process begins with the generation of free radicals. TEMED catalyzes the decomposition of the persulfate ion from APS to produce a sulfate free radical.[5][8] This radical is highly reactive due to its unpaired electron.

-

Reaction: S₂O₈²⁻ + TEMED → 2 SO₄⁻•

The newly formed sulfate radical then reacts with an acrylamide monomer, transferring the radical to the monomer and activating it. This creates an acrylamide monomer free radical, marking the start of the polymer chain.[1]

b) Propagation: The activated acrylamide monomer radical reacts with other acrylamide monomers in a chain reaction. With each addition, the free radical is transferred to the end of the growing chain, allowing for the rapid elongation of linear polymer chains.[8][9] Concurrently, bis-acrylamide is incorporated into the growing chains. Because bis-acrylamide has two vinyl groups, it can be added to two different growing chains, creating the essential cross-links that form the gel matrix.[3][4] The pore size of the final gel is determined by the total concentration of acrylamide and the ratio of acrylamide to bis-acrylamide.[4]

c) Termination: The chain reaction continues until the growing polymer chains are terminated. Termination occurs when two free radicals react with each other, or when a radical reacts with an inhibitor, such as oxygen.

Kinetics and Factors Influencing Polymerization

The rate and success of acrylamide polymerization are sensitive to several environmental and chemical factors.

-

Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[3] It can "mop up" free radicals, preventing them from initiating or propagating the polymer chains, which leads to shorter average chain lengths or failed polymerization.[3][8] For this reason, acrylamide solutions are often degassed under a vacuum before the initiators are added.[3][8]

-

Temperature: Polymerization is an exothermic reaction.[7][8] The optimal temperature for polymerization is typically between 23-25°C.[1] Higher temperatures increase the rate of polymerization but may lead to shorter polymer chains and a less uniform gel structure due to an increased rate of termination.[1][10]

-

pH: The polymerization reaction is most efficient at a slightly alkaline pH (around 8-9).[1][11] This is the typical pH of the resolving gel buffer in SDS-PAGE systems. TEMED's catalytic activity is optimal under these conditions.

-

Initiator and Catalyst Concentration: The concentrations of APS and TEMED directly control the rate of polymerization. Higher concentrations lead to faster gelation.[10] However, excessive amounts can result in a brittle gel with very small pores and may negatively affect the separation by oxidizing sample proteins.[1]

Quantitative Data Summary

The formulation of polyacrylamide gels can be adjusted to alter the pore size, which in turn affects the migration of macromolecules. The total monomer concentration (%T) and the cross-linker concentration (%C) are the key parameters.

Table 1: Example Formulations for SDS-PAGE Resolving and Stacking Gels Volumes are for a standard 10 mL gel.

| Component | 4% Stacking Gel | 8% Resolving Gel | 10% Resolving Gel | 12% Resolving Gel |

| ddH₂O | 6.1 mL | 4.8 mL | 4.1 mL | 3.5 mL |

| 30% Acrylamide/Bis-acrylamide (29:1) | 1.3 mL | 2.7 mL | 3.3 mL | 4.0 mL |

| Stacking Buffer (0.5M Tris-HCl, pH 6.8) | 2.5 mL | - | - | - |

| Resolving Buffer (1.5M Tris-HCl, pH 8.8) | - | 2.5 mL | 2.5 mL | 2.5 mL |

| 10% (w/v) SDS | 100 µL | 100 µL | 100 µL | 100 µL |

| 10% (w/v) APS | 50 µL | 100 µL | 100 µL | 100 µL |

| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |

| Polymerization Time (Approx.) | 20-30 min | 20-30 min | 20-30 min | 20-30 min |

Table 2: Summary of Factors Influencing Polymerization

| Factor | Effect on Polymerization | Optimal Condition/Consideration |

| Temperature | Rate increases with temperature. High temps can lead to non-uniform pores. | 23-25°C for reproducible results.[1] |

| Oxygen | Strong inhibitor; scavenges free radicals, preventing chain elongation. | Degas solution prior to adding initiators.[3][8] |

| pH | Affects the catalytic activity of TEMED. | Optimal around pH 8.0-9.0.[1] |

| APS Concentration | Higher concentration increases polymerization rate. | Use fresh solution; excess can oxidize samples.[1] |

| TEMED Concentration | Higher concentration accelerates the reaction. | Excess can alter buffer pH and banding patterns.[1] |

Visual Diagrams of Key Processes

Chemical Polymerization Pathway

Caption: The free-radical pathway of acrylamide polymerization.

Experimental Workflow for Casting a Polyacrylamide Gel

Caption: Step-by-step workflow for casting a dual-layer polyacrylamide gel.

Logical Relationship of Components in Gel Formation

Caption: Inter-relationship of the four key components in gel formation.

Detailed Experimental Protocol: SDS-PAGE Gel Casting

This protocol describes the preparation of a standard mini-gel (e.g., 10 cm x 8 cm x 1.0 mm).

Materials and Reagents

-

Gel casting apparatus and glass plates

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)

-

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8

-

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) - Prepare fresh daily

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Isopropanol or n-butanol

-

Deionized water

Casting Procedure

-

Plate Assembly: Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with ethanol.[12] Assemble the plates in the casting stand, ensuring there are no leaks.

-

Prepare the Resolving Gel:

-

In a small beaker or conical tube, combine deionized water, the 30% acrylamide/bis-acrylamide solution, and the 1.5 M Tris-HCl (pH 8.8) buffer according to the desired percentage gel as outlined in Table 1.

-

Add the 10% SDS solution and gently swirl to mix. Do not add APS or TEMED yet.[13]

-

-

Pour the Resolving Gel:

-

Add the freshly prepared 10% APS solution, followed by TEMED. Immediately after adding TEMED, swirl the solution gently but quickly to mix.[14]

-

Using a pipette, carefully pour the resolving gel solution between the glass plates up to about 75% of the height of the short plate.[12]

-

Immediately overlay the top of the gel with a thin layer (approx. 1 cm) of isopropanol, n-butanol, or water.[4][12] This creates a flat, even surface and prevents oxygen from inhibiting polymerization at the interface.

-

Allow the gel to polymerize for 20-30 minutes at room temperature. A sharp, clear interface will be visible below the overlay solution once polymerization is complete.

-

-

Prepare the Stacking Gel:

-

While the resolving gel is polymerizing, prepare the stacking gel solution by combining deionized water, 30% acrylamide/bis-acrylamide, 0.5 M Tris-HCl (pH 6.8) buffer, and 10% SDS as listed in Table 1.

-

-

Pour the Stacking Gel:

-

Once the resolving gel has set, pour off the overlay solution and rinse the surface of the gel several times with deionized water to remove any unpolymerized acrylamide. Dry the area between the plates thoroughly using the edge of a filter paper.

-

Add APS and TEMED to the prepared stacking gel solution, mix gently, and immediately pour it on top of the polymerized resolving gel until the solution reaches the top of the short plate.

-

Carefully insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.[12]

-

Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

-

-

Final Assembly: Once the stacking gel has polymerized, the gel is ready. The comb can be carefully removed, and the gel cassette can be placed into the electrophoresis apparatus for running the samples.[4]

References

- 1. bio-rad.com [bio-rad.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]

- 8. youtube.com [youtube.com]

- 9. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 10. How does acrylamide polymerization work? - Blog [rhmschem.com]

- 11. QPNC-PAGE - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 14. Preparation of Polyacrylamide Gels [rothlab.ucdavis.edu]

The Role of N,N'-Methylenebisacrylamide (Bis-acrylamide) as a Cross-linker in Polyacrylamide Gel Electrophoresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N,N'-methylenebisacrylamide, commonly known as bis-acrylamide, as a cross-linking agent in the formation of polyacrylamide gels. Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences research for the separation of proteins and nucleic acids. The precise control over the gel's physical properties, primarily achieved by modulating the concentration of acrylamide and the cross-linker bis-acrylamide, is paramount for achieving high-resolution separation.

The Chemistry of Polyacrylamide Gel Formation

Polyacrylamide gels are synthesized through the free-radical polymerization of acrylamide monomers into long chains, which are then covalently cross-linked by bis-acrylamide molecules.[1] This process creates a three-dimensional porous matrix that acts as a molecular sieve.

The polymerization is typically initiated by the addition of ammonium persulfate (APS), which generates free radicals. N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst, accelerating the rate of free radical formation from persulfate.[2] These free radicals then activate acrylamide monomers, initiating a chain reaction of polymerization. The incorporation of bis-acrylamide, which has two acrylamide-like moieties, results in the formation of cross-links between the linear polyacrylamide chains, leading to the gel matrix.[2]

Quantitative Impact of Acrylamide and Bis-acrylamide on Gel Properties

The key to successful electrophoretic separation lies in the ability to control the pore size of the polyacrylamide gel. This is determined by two main parameters: the total monomer concentration (%T) and the percentage of cross-linker (%C).

-

%T (Total Monomer Concentration): This represents the total weight percentage (w/v) of acrylamide and bis-acrylamide in the gel. A higher %T leads to a denser polymer network and, consequently, a smaller average pore size.[3] Gels with lower %T are used for separating high molecular weight molecules, while higher %T gels are suitable for resolving smaller molecules.[3]

-

%C (Cross-linker Concentration): This is the weight percentage of bis-acrylamide relative to the total monomer concentration. The relationship between %C and pore size is more complex. The smallest pore size is typically achieved at a %C of 5%. Increasing or decreasing the %C from this optimal concentration will result in a larger pore size. For most protein separations using SDS-PAGE, a cross-linker ratio of 37.5:1 (acrylamide:bis-acrylamide), which corresponds to a %C of 2.6%, is commonly used.[4]

The mechanical properties of the gel, such as its stiffness (elastic modulus), are also influenced by the concentrations of acrylamide and bis-acrylamide. An increase in the concentration of the bis-acrylamide cross-linker leads to a linear increase in the elastic modulus of the gel, making it stiffer.[5]

Table 1: Relationship Between Acrylamide/Bis-acrylamide Concentration and Gel Properties

| Total Monomer Concentration (%T) | Cross-linker Concentration (%C) | Relative Pore Size | Application | Elastic Modulus (Stiffness) |

| Low (e.g., 4-8%) | 2.6% - 5% | Large | Separation of high molecular weight proteins (>100 kDa) | Lower |

| Medium (e.g., 10-12%) | 2.6% - 5% | Medium | General purpose separation of a wide range of proteins (10-200 kDa) | Intermediate |

| High (e.g., 15-20%) | 2.6% - 5% | Small | Separation of low molecular weight proteins and peptides (<100 kDa) | Higher |

Note: The elastic modulus increases with increasing concentrations of both acrylamide and bis-acrylamide.[5][6]

Experimental Protocols

The following are detailed protocols for the preparation of a standard 10% Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) gel, a technique widely used for separating proteins based on their molecular weight.

3.1. Reagents and Stock Solutions

-

30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1 ratio): Caution: Acrylamide is a neurotoxin. Always wear gloves and a mask when handling the powder.

-

1.5 M Tris-HCl, pH 8.8 (for separating gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh daily.

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Isopropanol or Water-saturated n-butanol

-

10X Running Buffer (Tris-Glycine-SDS)

3.2. Protocol for 10% Separating Gel (for a 10 mL volume)

-

In a 15 mL conical tube, combine the following reagents:

-

Deionized Water: 3.8 mL

-

30% Acrylamide/Bis-acrylamide solution: 3.4 mL

-

1.5 M Tris-HCl, pH 8.8: 2.6 mL

-

10% SDS: 100 µL

-

-

Gently swirl the tube to mix the contents.

-

Add 100 µL of 10% APS and swirl to mix.

-

Add 10 µL of TEMED and immediately mix by gentle inversion. Note: Polymerization begins as soon as TEMED is added.

-

Quickly pour the solution into the gel casting apparatus to the desired height.

-

Carefully overlay the gel solution with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface and to exclude oxygen, which inhibits polymerization.

-

Allow the gel to polymerize for 30-45 minutes at room temperature. A sharp interface will appear between the gel and the overlay solution upon polymerization.

3.3. Protocol for 5% Stacking Gel (for a 5 mL volume)

-

After the separating gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water.

-

In a separate 15 mL conical tube, combine the following reagents:

-

Deionized Water: 2.975 mL

-

30% Acrylamide/Bis-acrylamide solution: 0.67 mL

-

0.5 M Tris-HCl, pH 6.8: 1.25 mL

-

10% SDS: 50 µL

-

-

Gently swirl the tube to mix the contents.

-

Add 50 µL of 10% APS and swirl to mix.

-

Add 5 µL of TEMED and immediately mix by gentle inversion.

-

Quickly pour the stacking gel solution on top of the polymerized separating gel.

-

Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped at the bottom of the wells.

-

Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

Visualizations

4.1. Polyacrylamide Gel Polymerization Pathway

The following diagram illustrates the chemical reactions involved in the formation of a cross-linked polyacrylamide gel.

Caption: Chemical polymerization pathway of polyacrylamide gel.

4.2. Experimental Workflow for SDS-PAGE

This diagram outlines the major steps involved in performing a typical SDS-PAGE experiment.

Caption: General experimental workflow for SDS-PAGE.

Conclusion

The role of bis-acrylamide as a cross-linker is fundamental to the utility of polyacrylamide gels in molecular biology and protein science. By carefully controlling the total monomer concentration (%T) and the cross-linker concentration (%C), researchers can precisely tailor the sieving properties of the gel matrix to suit their specific separation needs. This in-depth understanding of the underlying chemistry and the practical aspects of gel preparation is essential for obtaining reproducible and high-quality results in protein and nucleic acid analysis.

References

- 1. A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Chapter 17: Mechanical deformation of cultured cells with hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental applications of acrylamide in protein separation studies.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of acrylamide in the separation of proteins, a cornerstone of modern biochemistry and molecular biology. Acrylamide, when polymerized into polyacrylamide, forms a versatile and stable gel matrix, providing a powerful tool for resolving complex protein mixtures based on their molecular weight and isoelectric point. This document details the core principles, experimental protocols, and data interpretation associated with polyacrylamide gel electrophoresis (PAGE) and its key variations.

Core Principles of Polyacrylamide Gel Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) separates macromolecules, primarily proteins and nucleic acids, based on their electrophoretic mobility through a porous gel matrix under the influence of an electric field.[1] The pore size of the polyacrylamide gel can be precisely controlled by adjusting the concentration of acrylamide and the cross-linker, N,N'-methylenebisacrylamide (bis-acrylamide).[2][3] This allows for the separation of a wide range of protein sizes.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, the most common form of PAGE for protein analysis, the anionic detergent sodium dodecyl sulfate (SDS) is used to denature proteins and impart a uniform negative charge.[4] This masks the intrinsic charge of the proteins, meaning their migration through the gel is primarily determined by their molecular weight.[4] Smaller proteins navigate the gel matrix more easily and migrate faster, while larger proteins are impeded and migrate more slowly.[4]

Data Presentation: Acrylamide Concentration and Protein Separation

The concentration of acrylamide in a polyacrylamide gel is a critical parameter that dictates the range of protein sizes that can be effectively resolved. Higher percentages of acrylamide create smaller pores, which are ideal for separating low molecular weight proteins, while lower percentages produce larger pores suitable for resolving high molecular weight proteins.[1][5]

| Acrylamide Percentage (%) | Protein Separation Range (kDa) |

| 7.5 | 25 - 200 |

| 10 | 15 - 100 |

| 12 | 10 - 70 |

| 12.5 | 10 - 70 |

| 15 | 12 - 45 |

| 20 | 4 - 40 |

Table 1: Relationship between acrylamide gel concentration and the effective separation range for proteins of different molecular weights.[5][6][7]

Experimental Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol outlines the steps for preparing and running a standard SDS-PAGE gel.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (e.g., 37.5:1 ratio)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

2X Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and a reducing agent like 2-mercaptoethanol or DTT)

-

10X Running Buffer (e.g., Tris-Glycine-SDS)

-

Protein molecular weight standards

-

Protein samples

Procedure:

-

Gel Casting:

-

Assemble the gel casting apparatus, ensuring the glass plates are clean and leak-free.[4]

-

Prepare the resolving gel solution according to the desired acrylamide percentage (refer to Table 1). For a 10% resolving gel (10 mL), mix 3.33 mL of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 3.97 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED.[8]

-

Pour the resolving gel solution between the glass plates, leaving space for the stacking gel. Overlay with a thin layer of water or isopropanol to ensure a flat surface.[4] Allow to polymerize for 20-30 minutes.[4]

-

Prepare the stacking gel solution (e.g., 4% acrylamide). For 5 mL, mix 0.67 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 3.03 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED.[8]

-

Remove the overlay and pour the stacking gel solution on top of the polymerized resolving gel. Insert the comb and allow it to polymerize.[4]

-

-

Sample Preparation:

-

Electrophoresis:

-

Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.[10]

-

Carefully remove the comb and load the prepared protein samples and molecular weight standards into the wells.[10]

-

Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[10]

-

-

Visualization:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Stain the gel using a suitable method such as Coomassie Brilliant Blue or silver staining to visualize the protein bands.

-

Two-Dimensional (2D) Gel Electrophoresis

2D gel electrophoresis separates proteins in two dimensions: first by their isoelectric point (pI) using isoelectric focusing (IEF), and then by their molecular weight using SDS-PAGE.[11]

Procedure:

-

First Dimension: Isoelectric Focusing (IEF)

-

Solubilize the protein sample in a rehydration buffer containing urea, non-ionic detergents (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes or an appropriate IPG buffer.[11][12]

-

Apply the sample to an Immobilized pH Gradient (IPG) strip and allow it to rehydrate.[13]

-

Perform isoelectric focusing using a dedicated IEF cell, applying a voltage gradient to separate the proteins along the pH gradient of the IPG strip until they reach their respective isoelectric points.[13]

-

-

Second Dimension: SDS-PAGE

-

Equilibrate the focused IPG strip in an equilibration buffer containing SDS and a reducing agent (e.g., DTT) to denature the proteins and prepare them for SDS-PAGE. A second equilibration step with iodoacetamide is often performed to alkylate the reduced cysteine residues.[14]

-

Place the equilibrated IPG strip onto the top of a pre-cast or hand-cast SDS-polyacrylamide gel.[14]

-

Seal the IPG strip in place with a low-melting-point agarose solution.[13]

-

Perform SDS-PAGE as described in the previous protocol to separate the proteins based on their molecular weight.[14]

-

Visualize the separated protein spots by staining.[11]

-

Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution separation technique that utilizes a narrow capillary filled with a polyacrylamide gel matrix.[15]

Procedure:

-

Capillary Preparation:

-

Prepare a fused-silica capillary. For covalent coatings, the capillary wall is first treated with a reagent like 3-(trimethoxysilyl)propyl methacrylate to allow for the attachment of the polyacrylamide gel.[15]

-

-

Gel Filling:

-

Sample Injection and Electrophoresis:

-

Inject the protein sample, typically treated with SDS, into the capillary using electrokinetic or hydrodynamic injection.

-

Apply a high voltage across the capillary to drive the migration of the protein-SDS complexes through the gel matrix.

-

Detect the separated proteins as they pass a detector window, usually by UV absorbance or fluorescence.[15]

-

Staining Protocols

Coomassie Brilliant Blue Staining:

-

Fixation: Immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes.[16]

-

Staining: Submerge the gel in Coomassie staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid) for 1-4 hours or overnight with gentle agitation.[17][18]

-

Destaining: Destain the gel in a solution of methanol and acetic acid (e.g., 45% methanol, 10% acetic acid) until the protein bands are clearly visible against a clear background.[16][18]

Silver Staining (Mass Spectrometry Compatible):

-

Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes.[19]

-

Washes: Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in water.[19]

-

Sensitization: Incubate the gel in 0.02% sodium thiosulfate for 1 minute.[20]

-

Rinsing: Rinse the gel twice with water for 1 minute each.[20]

-

Silver Incubation: Submerge the gel in 0.1% silver nitrate for 20 minutes.[20]

-

Rinsing: Rinse the gel twice with water for 1 minute each.[19]

-

Development: Develop the gel in a solution of 2% sodium carbonate with 0.04% formaldehyde until the desired band intensity is reached.[19][20]

-

Stopping: Stop the reaction by adding 5% acetic acid.[19]

Mandatory Visualizations

Caption: Polymerization of acrylamide and bis-acrylamide to form a gel matrix.

Caption: Workflow for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Caption: Workflow for Two-Dimensional (2D) Gel Electrophoresis.

References

- 1. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 2. technologynetworks.com [technologynetworks.com]

- 3. bio-rad.com [bio-rad.com]

- 4. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]

- 5. How to choose an acrylamide gel concentration for western blot [hellobio.com]

- 6. Electrophoresis in western blot | Abcam [abcam.com]

- 7. Western Blot SDS-PAGE [novusbio.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. static.igem.org [static.igem.org]

- 10. SDS-PAGE Protocol | Rockland [rockland.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Protein Gel 2D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 13. 1D and 2D PAGE | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 14. Overview of Two-Dimensional Gel Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 15. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Star Republic: Guide for Biologists [sciencegateway.org]

- 19. The Rockefeller University » Protocol for Silver Staining [rockefeller.edu]

- 20. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]

The Use of Acrylamide in DNA Sequencing Gels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of acrylamide in the preparation of DNA sequencing gels. Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique capable of separating single-stranded DNA fragments that differ in length by as little as one nucleotide, making it an indispensable tool in genetics, molecular biology, and biotechnology.[1][2] This document provides detailed experimental protocols, quantitative data for optimizing gel composition, and visual representations of key processes to facilitate a comprehensive understanding of this critical methodology.

Core Principles of Acrylamide-Based DNA Sequencing

Denaturing polyacrylamide gel electrophoresis is the cornerstone of classic DNA sequencing methodologies.[3] The gel matrix is formed by the polymerization of acrylamide monomers into long chains, which are cross-linked by N,N'-methylene-bis-acrylamide (bis-acrylamide).[4][5] This creates a porous and chemically inert gel matrix that serves as a molecular sieve.[6] The pore size of the gel can be precisely controlled by adjusting the total acrylamide concentration and the ratio of acrylamide to bis-acrylamide, allowing for the separation of a wide range of DNA fragment sizes.[4]

For DNA sequencing applications, gels are typically run under denaturing conditions to prevent the formation of secondary structures in the single-stranded DNA fragments, which could affect their migration.[7] This is achieved by including denaturants such as urea (typically at a concentration of 7 M) or formamide in the gel matrix and running the gel at an elevated temperature.[3][7][8]

Quantitative Data for Gel Composition and Resolution

The resolution of a polyacrylamide gel is critically dependent on the total acrylamide concentration (%T), which is the total weight percentage of acrylamide and bis-acrylamide. Lower percentage gels are ideal for resolving larger DNA fragments, while higher percentage gels provide better resolution for smaller fragments.[4] The following tables provide a summary of recommended acrylamide concentrations for resolving different sizes of DNA fragments.

| Acrylamide Concentration (% w/v) | Optimal Resolution Range (bases) |

| 4% | 100 - 1000 |

| 6% | 60 - 2500[2] |

| 8% | 40 - 500 |

| 10% | 20 - 300 |

| 12% | 10 - 150 |

| 20% | 10 - 100[2] |

Table 1: Recommended Acrylamide Concentrations for DNA Sequencing Gels.

The ratio of acrylamide to bis-acrylamide also influences the gel's properties. A common ratio for DNA sequencing gels is 19:1 (acrylamide:bis-acrylamide).[9]

Experimental Protocols

I. Preparation of a Denaturing Polyacrylamide Sequencing Gel

This protocol describes the preparation of a standard 8% denaturing polyacrylamide gel containing 7 M urea.

Materials:

-

40% (w/v) Acrylamide/Bis-acrylamide (19:1) solution

-

Urea, crystal

-

10X TBE (Tris-Borate-EDTA) buffer

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

10% (w/v) Ammonium persulfate (APS) solution (prepare fresh)

-

Deionized water

-

Glass plates, spacers (0.4 mm), and comb

-

Syringe (60 ml)

-

Gel casting stand

Procedure:

-

Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel cassette in the casting stand.

-

Prepare the Gel Solution: In a flask, combine the following:

-

Dissolve the Urea: Gently warm the solution to approximately 30°C while stirring to completely dissolve the urea.[9] Do not overheat.

-

Degas the Solution: Degas the solution under a vacuum for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[9]

-

Initiate Polymerization: Add the following polymerization catalysts to the gel solution and swirl gently to mix:

-

Pour the Gel: Immediately after adding the catalysts, pour the solution into the gel cassette using a 60 ml syringe.[9] Avoid introducing air bubbles.

-

Insert the Comb: Insert the comb into the top of the gel, ensuring there are no air bubbles trapped under the teeth.

-

Allow Polymerization: Allow the gel to polymerize for at least 45 minutes at room temperature.[9] Complete polymerization may take up to 2 hours.[10]

II. Electrophoresis of DNA Sequencing Samples

Materials:

-

Polymerized denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

1X TBE running buffer

-

DNA sequencing samples in loading buffer (containing formamide and tracking dyes)

-

Power supply

Procedure:

-

Set up the Electrophoresis Apparatus: Remove the comb from the polymerized gel and clean the wells with running buffer. Place the gel cassette into the electrophoresis apparatus and fill the upper and lower buffer chambers with 1X TBE buffer.

-

Pre-run the Gel: Pre-run the gel for 15-30 minutes at a constant power of approximately 60 watts.[9] This helps to heat the gel to its operating temperature and remove any remaining unpolymerized acrylamide or inhibitors.

-

Prepare and Load Samples: Heat the DNA sequencing samples at 90-95°C for 3-5 minutes to denature the DNA, then immediately place them on ice. Load the samples into the wells of the gel.

-

Run the Gel: Connect the power supply and run the gel at a constant power (e.g., 60 watts) until the tracking dyes have migrated to the desired position.[9]

-

Process the Gel: After electrophoresis, disassemble the apparatus and carefully remove the gel for further processing, such as autoradiography or fluorescence imaging, depending on the labeling method used for the DNA fragments.

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the chemical polymerization of acrylamide and the general workflow of DNA sequencing gel electrophoresis.

Caption: Chemical polymerization of acrylamide initiated by APS and catalyzed by TEMED.

Caption: Workflow for DNA sequencing using denaturing polyacrylamide gel electrophoresis.

Conclusion

The use of acrylamide for DNA sequencing gels remains a powerful and high-resolution method for nucleic acid analysis. A thorough understanding of the principles of polyacrylamide gel formation and the ability to optimize gel composition and running conditions are essential for obtaining accurate and reproducible sequencing data. This guide provides the foundational knowledge and practical protocols to successfully employ this technique in a research or drug development setting.

References

- 1. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acrylamide Gel Electrophoresis | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 5. conductscience.com [conductscience.com]

- 6. youtube.com [youtube.com]

- 7. Denaturing Polyacrylamide Gel Electrophoresis of DNA & RNA - National Diagnostics [nationaldiagnostics.com]

- 8. Pouring Sequencing Gels - National Diagnostics [nationaldiagnostics.com]

- 9. andrewslab.ca [andrewslab.ca]

- 10. bio-rad.com [bio-rad.com]

Initial Considerations for Using Acrylamide in a New Research Project: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential considerations for incorporating acrylamide into a new research project. It covers the fundamental properties of acrylamide, critical safety and handling procedures, detailed experimental protocols for common research applications, and an exploration of the molecular pathways underlying its toxicity.

Introduction to Acrylamide: Properties and Hazards

Acrylamide is a white, odorless, crystalline solid organic compound with the chemical formula C₃H₅NO.[1] It is highly soluble in water and other polar solvents like ethanol and acetone.[2][3] Industrially, its primary application is as a precursor in the synthesis of polyacrylamide, a water-soluble polymer used extensively as a flocculant in water treatment, a thickener, and in soil conditioning.[4] In the laboratory, its most common use is in the preparation of polyacrylamide gels for electrophoresis (PAGE) to separate macromolecules like proteins and nucleic acids.[1][5]

Despite its utility, unpolymerized acrylamide is a potent neurotoxin and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4] Its toxicity stems from the monomer form; polymerized polyacrylamide is considered non-toxic.[6] The primary hazards are associated with the powder form, which can easily become airborne and be inhaled.[7] Therefore, stringent safety measures are mandatory when handling this compound.

Physical and Chemical Properties

The physical and chemical properties of acrylamide are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value | Citations |

| Chemical Formula | C₃H₅NO | [1][2] |

| Molar Mass | 71.079 g·mol⁻¹ | [1] |

| Appearance | White, odorless crystalline solid | [1][2] |

| Melting Point | 84.5 °C (184.1 °F) | [1] |

| Boiling Point | 125 °C at 25 mmHg | [8] |

| Density | 1.122 g/cm³ at 30°C | [9] |

| Solubility in Water | 2155 g/L at 30°C | [3] |

| Autoignition Temp. | 424 °C (795 °F) | [1] |

| Vapor Pressure | 0.007 mmHg at 25°C | [9] |

Toxicity and Hazard Summary

Acrylamide poses significant health risks. Chronic exposure can lead to neurological damage, including peripheral neuropathy, muscle weakness, and ataxia.[10] It is crucial to understand its toxicological profile before commencing any research.

| Hazard Type | Description | Citations |

| Neurotoxicity | A cumulative neurotoxin that can cause damage to both the central and peripheral nervous systems. Symptoms may be delayed, appearing weeks after exposure. | [7][11] |

| Carcinogenicity | Classified as a "probable human carcinogen" (Group 2A). Animal studies show it can cause tumors in various glands. | [4][7] |

| Mutagenicity | May cause heritable genetic damage. | [12][13] |

| Oral LD50 (Rat) | 124 mg/kg | [8] |

| Dermal LD50 (Rabbit) | 1141 mg/kg | [8][14] |

| Incompatibilities | Acids, bases, oxidizing agents, reducing agents, iron, copper, and other metals. | [4][13][15] |

Safety and Handling Protocols

Given its hazardous nature, all work with acrylamide must be conducted with strict adherence to safety protocols. It is highly recommended to use pre-mixed acrylamide solutions or pre-cast gels whenever possible to avoid handling the powdered form.[4][7][15][16]

Personal Protective Equipment (PPE)

-

Gloves: Double-layered nitrile gloves are required. Change gloves immediately if contaminated and at least every two hours.[4][15]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant splash risk.[4][13]

-

Respiratory Protection: All handling of acrylamide powder or concentrated solutions must be performed inside a certified chemical fume hood.[13][16]

Workflow for Safe Handling of Acrylamide Powder

The following workflow diagram outlines the critical steps for safely weighing and preparing an acrylamide solution from its powdered form.

Core Research Applications and Experimental Protocols

Acrylamide is a versatile chemical used in several key research applications. The following sections provide detailed protocols for its most common uses.

Polyacrylamide Gel Electrophoresis (PAGE)

SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight. The polyacrylamide gel acts as a sieve, retarding the migration of larger molecules.[5] The percentage of acrylamide in the gel determines the pore size and thus the resolution for a given range of protein sizes.[9]

Typical Acrylamide Concentrations for Protein Separation:

| Acrylamide % | Linear Separation Range (kDa) |

| 7.5% | 36–94 |

| 10% | 16–68 |

| 12% | 10–70 |

| 15% | 12–43 |

Data sourced from QIAGEN and Hello Bio.[9][17]

Materials:

-

30% Acrylamide/Bis-acrylamide solution (37.5:1)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

-

Isopropanol or water for overlay

-

Gel casting apparatus

Procedure:

-

Assemble Casting Apparatus: Thoroughly clean glass plates with ethanol and assemble the gel casting stand according to the manufacturer's instructions.[5]

-

Prepare Resolving Gel (10 mL): In a 15 mL conical tube, combine the following, in order:

-

Deionized Water: 3.8 mL

-

1.5 M Tris-HCl, pH 8.8: 2.6 mL

-

30% Acrylamide/Bis-acrylamide: 3.4 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently but quickly by inverting the tube. TEMED should be added last as it catalyzes the polymerization.[18]

-

Pour Resolving Gel: Immediately pour the solution between the glass plates, leaving enough space for the stacking gel and comb (approx. 1.5-2 cm from the top).[19]

-

Overlay: Gently overlay the gel with isopropanol or water to ensure a flat surface and prevent oxygen from inhibiting polymerization.[5][15] Allow the gel to polymerize for 30-60 minutes.[15]

-

Prepare Stacking Gel (5 mL): In a separate tube, combine:

-

Deionized Water: 3.35 mL

-

0.5 M Tris-HCl, pH 6.8: 1.25 mL

-

30% Acrylamide/Bis-acrylamide: 0.83 mL

-

10% SDS: 50 µL

-

-

Pour Stacking Gel: Once the resolving gel has set, pour off the overlay and rinse with deionized water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel mixture. Pour the stacking gel on top of the resolving gel.

-

Insert Comb: Immediately insert the comb, taking care not to trap air bubbles.[5]

-

Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is now ready for use in an electrophoresis apparatus.[15]

Acrylamide-Induced Neurotoxicity Models (Rat)

Acrylamide is widely used to create animal models of neurotoxicity to study mechanisms of neuronal damage and test potential neuroprotective agents.[4] Dosing, duration, and route of administration can be varied to model different exposure scenarios.

Objective: To induce a state of neurotoxicity characterized by gait abnormalities and oxidative stress in the brain.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Acrylamide (purity >99%)

-

Sterile saline (0.9% NaCl)

-

Gavage needles or equipment for intraperitoneal (IP) injection

-

Gait scoring materials (e.g., open field arena)

-

Materials for tissue collection and biochemical analysis

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

-

Dosing Solution Preparation: Inside a chemical fume hood, prepare a stock solution of acrylamide in sterile saline. For a dose of 50 mg/kg, a 10 mg/mL solution is practical (e.g., administer 0.5 mL per 100g of body weight).

-

Animal Grouping: Randomly divide rats into a control group (receiving saline only) and a treatment group (receiving acrylamide). A typical study may involve 8-12 animals per group.

-

Administration: Administer acrylamide at a dose of 50 mg/kg body weight via intraperitoneal (IP) injection or oral gavage once daily for 11-14 consecutive days.[10][14] Doses in the range of 20-50 mg/kg/day are commonly used to induce neurotoxicity.[4][20]

-

Monitoring:

-

Body Weight: Record the body weight of each animal daily. Significant weight loss is an early sign of toxicity.[4]

-

Clinical Signs: Observe animals daily for signs of neurotoxicity, such as abnormal posture, foot dragging, muscle weakness, and ataxia.[10][20]

-

Gait Scoring: Perform gait analysis regularly (e.g., every 2-3 days). This can be done by observing the animal's movement in an open field and scoring the severity of hind limb paralysis and gait disturbance.[10]

-

-

Endpoint and Tissue Collection: At the end of the treatment period (e.g., day 12 or 15), euthanize the animals according to approved institutional protocols.

-

Analysis:

-

Biochemical Analysis: Collect brain tissue (e.g., cortex, cerebellum, hippocampus) to measure markers of oxidative stress such as malondialdehyde (MDA) levels and glutathione (GSH) content.[8][10]

-

Histopathology: Perfuse a subset of animals and collect neural tissue for histological examination to observe neuronal damage or axonal degeneration.[4]

-

Tryptophan Fluorescence Quenching Studies

Acrylamide is an effective collisional quencher for tryptophan fluorescence. This property is used to probe the exposure of tryptophan residues within a protein, providing insights into protein conformation and ligand binding.[21] When a tryptophan residue is buried within the protein core, it is shielded from acrylamide, and its fluorescence is not quenched. Conversely, surface-exposed residues are accessible to acrylamide, leading to a decrease in fluorescence intensity.

Materials:

-

Purified protein of interest containing tryptophan residues

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

High-purity acrylamide

-

Fluorometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare Protein Solution: Prepare a solution of the protein of interest at a concentration of approximately 0.2 mg/mL in the desired buffer.[22]

-

Prepare Acrylamide Stock Solution: Prepare a concentrated stock solution of acrylamide (e.g., 2 M) in the same buffer.

-

Set up Fluorometer:

-

Measure Baseline Fluorescence (F₀): Record the fluorescence emission spectrum of the protein solution in the absence of acrylamide. The maximum fluorescence intensity is your F₀ value.

-

Titration with Acrylamide:

-

Make small, sequential additions of the acrylamide stock solution to the protein sample in the cuvette.

-

Typical final acrylamide concentrations range from 0.1 M to 0.7 M .[1]

-

After each addition, mix gently and allow the sample to equilibrate for a few minutes before recording the new fluorescence emission spectrum (F).

-

-

Data Analysis (Stern-Volmer Plot):

-

The data are analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q]

-

Where:

-

F₀ is the fluorescence intensity without the quencher.

-

F is the fluorescence intensity at a given quencher concentration.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher (acrylamide).

-

-

Plot F₀ / F on the y-axis versus [Q] on the x-axis. The data should yield a straight line, and the slope of this line is the Stern-Volmer constant (Ksv).[23]

-

A higher Ksv value indicates greater accessibility of the tryptophan residues to the acrylamide quencher, suggesting they are more exposed to the solvent.

-

Key Signaling Pathways in Acrylamide Toxicity

The neurotoxicity of acrylamide is a complex process involving multiple interconnected molecular pathways. The primary mechanism involves its action as a soft electrophile that readily forms covalent adducts with nucleophilic sites on proteins, particularly cysteine residues.[6][7] This can lead to protein inactivation, disruption of cellular processes, and ultimately, neurodegeneration.

The diagram below illustrates the central pathways involved in acrylamide-induced neurotoxicity, highlighting its metabolism, the induction of oxidative stress, and the downstream consequences of apoptosis and neuronal damage.

Waste Disposal and Decontamination

Proper disposal of acrylamide waste is critical to prevent environmental contamination and accidental exposure.

-

Unpolymerized Acrylamide: Both solid and liquid forms of unpolymerized acrylamide are considered hazardous waste and must be disposed of through an environmental health and safety (EHS) office.[6][11][12] Do not pour acrylamide solutions down the drain.[4]

-

Polymerized Gels: While polymerized acrylamide is non-toxic, gels may contain residual unpolymerized monomer. It is best practice to treat all acrylamide-containing gels as hazardous waste.[5][6] Gels stained with silver must be collected separately.[7]

-

Contaminated Materials: All contaminated materials, including gloves, bench pads, and paper towels, should be collected in a sealed bag and disposed of as hazardous waste.[7][12]

-

Decontamination: Work surfaces should be wiped down with a detergent and water solution.[4][15] For thorough decontamination, treat the surface with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution. Let it stand for 30 minutes before washing with water.[5][15][16]

Conclusion

Acrylamide is a valuable tool in research, particularly in the fields of proteomics and neuroscience. However, its significant toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By implementing the guidelines and protocols outlined in this document, researchers can safely and effectively utilize acrylamide in their projects while minimizing risks to themselves and the environment. Prioritizing the use of safer alternatives like pre-cast gels and pre-made solutions is always the best first step in risk mitigation.

References

- 1. 4.4.5. Tryptophan/Acrylamide Quenching [bio-protocol.org]

- 2. Acrylamide-Induced Hepatotoxicity Through Oxidative Stress: Mechanisms and Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of dose rate on the neurotoxicity of acrylamide: the interaction of administered dose, target tissue concentrations, tissue damage, and functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 5. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrylamide-induced oxidative stress and biochemical perturbations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein analysis SDS PAGE [qiagen.com]

- 10. Attenuation of acrylamide-induced neurotoxicity by supplementation of sitagliptin in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic role of melatonin on acrylamide-induced neurotoxicity via reducing ER stress, inflammation, and apoptosis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

- 16. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives | Semantic Scholar [semanticscholar.org]

- 17. How to choose an acrylamide gel concentration for western blot [hellobio.com]

- 18. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]

- 19. www2.nau.edu [www2.nau.edu]

- 20. Acrylamide-induced Subacute Neurotoxic Effects on the Cerebral Cortex and Cerebellum at the Synapse Level in Rats [besjournal.com]

- 21. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. core.ac.uk [core.ac.uk]

Methodological & Application

Application Notes & Protocols: Casting a 10% SDS-PAGE Gel

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique in biochemistry, molecular biology, and proteomics for the separation of proteins based on their molecular weight.[1] The polyacrylamide gel acts as a molecular sieve, allowing smaller proteins to migrate more quickly than larger ones through the matrix under the influence of an electric field.[1] This protocol provides a detailed, step-by-step procedure for casting a 10% SDS-PAGE gel, suitable for resolving a broad range of proteins.

Materials and Reagents

A comprehensive list of necessary reagents is provided below. Ensure all solutions are prepared with high-purity water and filtered if necessary. Acrylamide and bis-acrylamide are neurotoxins and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

-

30% Acrylamide/Bis-acrylamide solution (37.5:1 or 29:1 ratio)[2][3]

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)[1]

-

1.0 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)[4]

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)[4]

-

Deionized Water (ddH₂O)

-

Vertical electrophoresis casting apparatus (glass plates, spacers, combs, casting frame, and stand)[5]

Quantitative Data: Reagent Volumes

The following table outlines the specific volumes of each reagent required to prepare the resolving and stacking gels for a standard mini-gel (approximately 1.0 mm thickness).

| Component | 10% Resolving Gel (per gel, ~6 mL total volume) | 5% Stacking Gel (per gel, ~3 mL total volume) |

| 30% Acrylamide/Bis-acrylamide | 2.0 mL | 0.5 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |

| 1.0 M Tris-HCl, pH 6.8 | - | 0.75 mL |

| 10% SDS | 60 µL | 30 µL |

| Deionized Water | 1.44 mL | 1.72 mL |

| 10% APS | 60 µL | 30 µL |

| TEMED | 6 µL | 3 µL |

Experimental Protocol

This protocol is for casting one 10% SDS-PAGE mini-gel.

Part 1: Assembling the Gel Casting Apparatus

-

Clean and Assemble Glass Plates: Thoroughly clean the glass plates and spacers with detergent, rinse with deionized water, and finally with 70% ethanol to remove any residual grease or dust.[2][5] Assemble the glass plate sandwich according to the manufacturer's instructions, ensuring the spacers are correctly aligned to prevent leakage.[6]

-

Mount in Casting Frame: Secure the assembled glass plates in the casting frame and place it in the casting stand on a level surface.[7]

Part 2: Preparing and Pouring the 10% Resolving Gel

-

Prepare the Resolving Gel Solution: In a 15 mL conical tube, combine the deionized water, 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS as specified in the table above.[7] Mix gently by inverting the tube.

-

Initiate Polymerization: Just before pouring, add the 10% APS and then the TEMED to the resolving gel mixture.[2][4] Swirl the tube gently to mix; avoid introducing air bubbles as oxygen inhibits polymerization.[4][7]

-

Pour the Resolving Gel: Immediately and carefully pipette the resolving gel solution into the gap between the glass plates.[8] Fill the cassette to about three-quarters of its height, leaving sufficient space for the stacking gel and the comb.[2]

-

Overlay and Polymerize: Gently overlay the top of the resolving gel with a thin layer of isopropanol or water-saturated butanol.[2] This removes any air bubbles and ensures a flat, even surface. Allow the gel to polymerize for 30-45 minutes at room temperature.[2] A sharp interface will appear between the gel and the overlay solution upon completion of polymerization.[7]

Part 3: Preparing and Pouring the 5% Stacking Gel

-

Prepare the Stacking Gel Solution: In a separate 15 mL conical tube, prepare the stacking gel solution by combining the deionized water, 30% acrylamide/bis-acrylamide solution, 1.0 M Tris-HCl (pH 6.8), and 10% SDS as detailed in the table. Mix gently.

-

Remove Overlay and Rinse: Once the resolving gel has polymerized, pour off the isopropanol layer and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.[2] Dry the area above the resolving gel using the edge of a piece of filter paper.[8]

-

Initiate Polymerization of Stacking Gel: Add the 10% APS and TEMED to the stacking gel solution and mix gently.[7]

-

Pour the Stacking Gel and Insert Comb: Immediately pipette the stacking gel solution onto the polymerized resolving gel, filling the remaining space to the top of the shorter glass plate.[2] Carefully and slowly insert the comb into the stacking gel, avoiding the trapping of air bubbles under the teeth.[7][8]

-

Polymerize the Stacking Gel: Allow the stacking gel to polymerize for 20-30 minutes at room temperature.[5]

-

Final Steps: Once the stacking gel has set, the gel is ready for use. Carefully remove the comb by pulling it straight up.[5] Rinse the wells with running buffer to remove any unpolymerized acrylamide. The gel can be used immediately or stored wrapped in a wet paper towel and plastic wrap at 4°C for up to one week.[5][7]

Visualization of the Workflow

The following diagram illustrates the key steps in the SDS-PAGE gel casting process.

Caption: Workflow for casting a 10% SDS-PAGE gel.

References

- 1. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Reagents for preparing polyacrylamide gel for SDS-PAGE | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. www2.nau.edu [www2.nau.edu]

- 5. blog.abclonal.com [blog.abclonal.com]

- 6. youtube.com [youtube.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. mcb.berkeley.edu [mcb.berkeley.edu]

Application Notes and Protocols: Preparation of Acrylamide Stock Solutions for Protein Electrophoresis